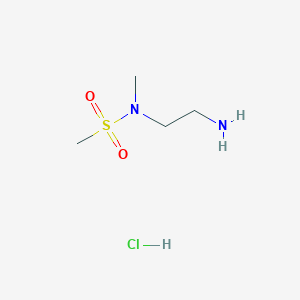
N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride
Descripción general
Descripción
N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, also known as MEMS, is an organic compound used in a variety of scientific applications. It is a non-toxic and non-irritant compound that is easily synthesized and is soluble in both water and organic solvents. MEMS has been used in a variety of research studies due to its wide range of applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MEMS.
Aplicaciones Científicas De Investigación
Regenerative Medicine and Tissue Engineering
This compound is utilized in the development of hydrogels for regenerative medicine applications. These hydrogels are designed to mimic the natural extracellular matrix, providing a supportive environment for cell encapsulation, drug delivery, and biofabrication . The rapid polymerization and cell-friendly crosslinking environment are particularly beneficial for clinical settings where ultraviolet light-free conditions are required .
Drug Delivery Systems
In the realm of drug delivery, “N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride” plays a crucial role in creating crosslinkable maleimide-modified hyaluronic acid and gelatin hydrogels . These materials can be used to deliver therapeutic agents in a controlled manner, ensuring that drugs are released at the desired rate and location .
Bioconjugation
The compound is also significant in bioconjugation processes. It serves as a reagent for linking biomolecules to other compounds or surfaces, which is essential for creating targeted therapies and diagnostic tools . This application is crucial for developing personalized medicine approaches.
Cross-linking Agent
As a cross-linking agent, it is used to modify the properties of polymers, enhancing their stability and mechanical strength. This is particularly important in the fabrication of biomedical devices and implants that require precise and robust material characteristics .
Barrier Function Enhancement
In tissue engineering, enhancing barrier function is vital. The compound contributes to the development of hydrogels that can act as barriers against dextran diffusion, which is important for creating tissues that mimic the natural barriers in the human body .
Biocompatibility Testing
It is used in the assessment of biocompatibility of materials. The presence of “N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride” in hydrogels has been shown to support the proliferation of human dermal fibroblasts and keratinocytes, indicating its suitability for use in contact with human tissue .
Propiedades
IUPAC Name |
N-(2-aminoethyl)-N-methylmethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S.ClH/c1-6(4-3-5)9(2,7)8;/h3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDMJZRNRCNOOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)S(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716716 | |
| Record name | N-(2-Aminoethyl)-N-methylmethanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride | |
CAS RN |
778572-84-2 | |
| Record name | N-(2-Aminoethyl)-N-methylmethanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine](/img/structure/B1525904.png)











